N-[1-(3-methoxyphenyl)ethyl]nicotinamide
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)ethyl]nicotinamide, also known as BMN-673, is a novel PARP (poly(ADP-ribose) polymerase) inhibitor. PARP is an enzyme responsible for repairing DNA damage. Inhibition of PARP has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. BMN-673 has been developed as a potent and selective PARP inhibitor with potential applications in cancer treatment.
Mécanisme D'action
N-[1-(3-methoxyphenyl)ethyl]nicotinamide selectively binds to and inhibits PARP, thereby preventing the repair of DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to have a higher potency and selectivity for PARP than other PARP inhibitors currently in clinical use.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher levels of PARP activity in cancer cells compared to normal cells. This compound has also been shown to enhance the immune response to cancer cells, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-methoxyphenyl)ethyl]nicotinamide has several advantages for use in lab experiments. It is a highly potent and selective PARP inhibitor, which allows for precise modulation of PARP activity. It has also been shown to have manageable toxicity in preclinical and clinical studies. However, this compound may not be suitable for all types of experiments, as its effects may be cell-type specific and dependent on the experimental conditions.
Orientations Futures
There are several potential future directions for the use of N-[1-(3-methoxyphenyl)ethyl]nicotinamide in cancer therapy. One area of interest is the combination of this compound with other DNA-damaging agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Another area of interest is the development of biomarkers to predict response to this compound therapy. Additionally, there is ongoing research into the use of PARP inhibitors in combination with immunotherapy to enhance the immune response to cancer cells.
Applications De Recherche Scientifique
N-[1-(3-methoxyphenyl)ethyl]nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. In preclinical studies, this compound has been shown to enhance the cytotoxicity of DNA-damaging agents, such as platinum-based chemotherapy and radiation therapy. In clinical trials, this compound has demonstrated promising antitumor activity and manageable toxicity in patients with advanced solid tumors.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(12-5-3-7-14(9-12)19-2)17-15(18)13-6-4-8-16-10-13/h3-11H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPYNIWUKGJMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.